![molecular formula C10H18N2O3 B1469294 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid CAS No. 1343966-35-7](/img/structure/B1469294.png)

1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid

Overview

Description

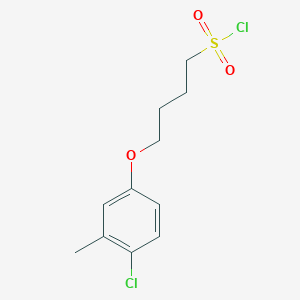

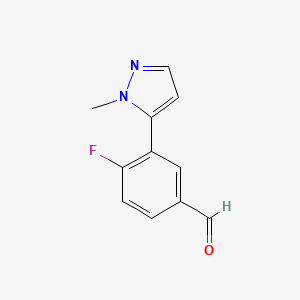

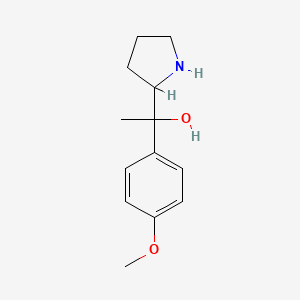

1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid is a synthetic compound with a molecular formula of C10H18N2O3 and a molecular weight of 214.26 g/mol. It is a derivative of azetidine, which is one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines, including this compound, can be synthesized through various methods. One of the most efficient ways to synthesize functionalized azetidines is the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This substrate can also be readily functionalized via enolization at the 3-position in the presence of LDA .Molecular Structure Analysis

The molecular structure of this compound is characterized by a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines, including this compound, is driven by a considerable ring strain. This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Scientific Research Applications

Epigenetic Modulation

Carboxylic acid derivatives, such as those involved in the inhibition of DNA methyltransferase, play a crucial role in epigenetic modulation. DNA methylation inhibitors, for instance, have demonstrated the ability to inhibit hypermethylation, restore suppressor gene expression, and exert antitumor effects in in vitro and in vivo models. These inhibitors, which are analogs of the nucleoside deoxycitidine, highlight the therapeutic potential of carboxylic acid derivatives in oncology (Goffin & Eisenhauer, 2002).

Enzyme Inhibition

Carbamates, which are esters of substituted carbamic acids, effectively inhibit acetylcholinesterase (AChE) by transferring the carbamoyl group to a serine residue in the enzyme's active site. This mechanism underscores the importance of carboxylic acid derivatives in designing inhibitors for enzymes critical in various physiological and pathological processes (Rosenberry & Cheung, 2019).

Gene Expression Regulation

The impact of carboxylic acid derivatives on gene expression is another significant area of research. Compounds like 5-Aza-2′-deoxycytidine (Decitabine) affect gene expression through mechanisms beyond promoter demethylation, indicating the complexity of their action and potential applications in gene therapy and the treatment of various genetic disorders (Seelan et al., 2018).

Anticancer Properties

Cinnamic acid derivatives have been explored for their anticancer potentials, demonstrating the broader application of carboxylic acid derivatives in medicinal chemistry. These compounds have shown efficacy against various tumors, highlighting their potential as traditional and synthetic antitumor agents (De et al., 2011).

Antimicrobial and Antioxidant Activities

Carboxylic acids like azelaic acid exhibit antimicrobial and antioxidant properties, underscoring their therapeutic efficacy in acne and hyperpigmentary skin disorders. This demonstrates the utility of carboxylic acid derivatives in dermatology and cosmetic science (Fitton & Goa, 1991).

Biocatalyst Inhibition

Understanding the inhibition of biocatalysts by carboxylic acids offers insights into microbial tolerance to these compounds, which is crucial for optimizing fermentation processes in biotechnology (Jarboe et al., 2013).

Future Directions

Azetidines, including 1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid, have been the focus of recent advances in chemistry and reactivity. They are valuable compounds in pharmaceutical and agrochemical research . Future directions may include further exploration of their synthesis, reactivity, and application, with a focus on the most recent advances, trends, and future directions .

Mechanism of Action

Target of Action

“1-[(Diethylcarbamoyl)methyl]azetidine-3-carboxylic acid” belongs to the class of azetidines . Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry

Mode of Action

Azetidines in general have unique reactivity due to their considerable ring strain .

properties

IUPAC Name |

1-[2-(diethylamino)-2-oxoethyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-3-12(4-2)9(13)7-11-5-8(6-11)10(14)15/h8H,3-7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOSQXGZTLDZPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-N-[(thiophen-2-yl)methyl]pyridin-4-amine](/img/structure/B1469232.png)

![1-[(2-Cyanophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1469234.png)